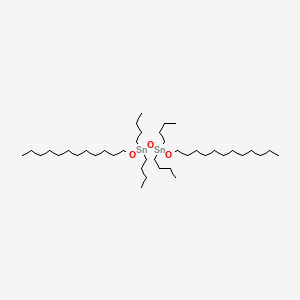
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is an organotin compound with the molecular formula C40H82O5Sn2. It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge and dodecyloxy groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane can be synthesized through the reaction of dibutyltin oxide with dodecanol under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the distannoxane structure. The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced equipment and precise control of reaction parameters ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various substrates, facilitating reactions such as catalysis or inhibition of biological processes. The pathways involved depend on the specific application and the nature of the interaction with the target molecules.
類似化合物との比較
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane.
Tributyltin compounds: Similar organotin compounds with different substituents.
Distannoxane derivatives: Other compounds with similar distannoxane structures but different alkyl or alkoxy groups.
Uniqueness
This compound is unique due to its specific combination of butyl and dodecyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science.
特性
CAS番号 |
25150-98-5 |
|---|---|
分子式 |
C40H86O3Sn2 |
分子量 |
852.5 g/mol |
IUPAC名 |
dibutyl-[dibutyl(dodecoxy)stannyl]oxy-dodecoxystannane |
InChI |
InChI=1S/2C12H25O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;4*1-3-4-2;;;/h2*2-12H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
InChIキー |
UCDQSBXEFJFIGA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















